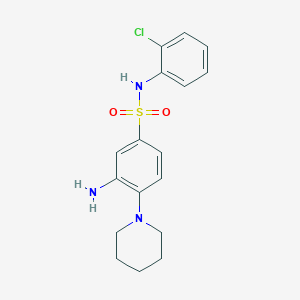3-amino-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide
CAS No.: 328028-28-0
Cat. No.: VC4384769
Molecular Formula: C17H20ClN3O2S
Molecular Weight: 365.88
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 328028-28-0 |
|---|---|
| Molecular Formula | C17H20ClN3O2S |
| Molecular Weight | 365.88 |
| IUPAC Name | 3-amino-N-(2-chlorophenyl)-4-piperidin-1-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C17H20ClN3O2S/c18-14-6-2-3-7-16(14)20-24(22,23)13-8-9-17(15(19)12-13)21-10-4-1-5-11-21/h2-3,6-9,12,20H,1,4-5,10-11,19H2 |
| Standard InChI Key | SMMGKKGMWHLNNQ-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure features a central benzene ring substituted at three positions:
-
Position 1: A sulfonamide group (-SO2NH-) linked to a 2-chlorophenyl ring.
-
Position 3: A primary amino group (-NH2).
-
Position 4: A piperidin-1-yl group, introducing a nitrogen-containing heterocycle.
The molecular formula is C17H20ClN3O2S, with a molecular weight of 365.87 g/mol . The piperidine moiety contributes to the molecule’s three-dimensional conformation, potentially enhancing interactions with hydrophobic enzyme pockets, while the sulfonamide group offers hydrogen-bonding capabilities critical for target binding .
Stereoelectronic Properties
-
Lipophilicity: The piperidine ring (logP ~1.5) and 2-chlorophenyl group (logP ~2.8) confer moderate lipophilicity, suggesting balanced membrane permeability.
-
Ionization: The sulfonamide (pKa ~10) and amino group (pKa ~9.5) remain largely unionized at physiological pH, favoring passive diffusion across biological barriers .
-
Solubility: Limited aqueous solubility (<0.1 mg/mL) is anticipated due to aromatic stacking, necessitating formulation strategies for in vivo applications .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically follows a multi-step approach (Figure 1):
Step 1: Preparation of 3-Nitro-4-(piperidin-1-yl)benzenesulfonyl Chloride
-
Nitration: Introduction of a nitro group at position 3 of 4-(piperidin-1-yl)benzene via mixed acid (HNO3/H2SO4) .
-
Sulfonation: Reaction with chlorosulfonic acid (ClSO3H) to install the sulfonyl chloride group at position 1 .
Step 2: Sulfonamide Formation
The sulfonyl chloride intermediate reacts with 2-chloroaniline in aqueous basic media (pH 9–10) to yield 3-nitro-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzenesulfonamide .
Step 3: Reduction of Nitro Group
Catalytic hydrogenation (H2/Pd-C) or Fe/HCl reduces the nitro group to an amine, producing the final compound .
Process Optimization
Physicochemical Properties
The compound’s low solubility necessitates prodrug strategies or salt formation for preclinical testing.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (¹H NMR)
-
Aromatic Protons:
-
Piperidine Protons:
Mass Spectrometry
Applications and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume